6-[2-(4-Benzylpiperidin-1-yl)ethyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
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Overview
Description
6-[2-(4-Benzylpiperidin-1-yl)ethyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione is a complex organic compound that features a purine-imidazole fused ring system with a benzylpiperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(4-Benzylpiperidin-1-yl)ethyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione typically involves multiple steps:
Formation of the Benzylpiperidine Moiety: This can be achieved by reacting 4-cyanopyridine with toluene, followed by catalytic hydrogenation of the pyridine ring.
Construction of the Purine-Imidazole Core: This involves the cyclization of appropriate precursors under controlled conditions to form the fused ring system.
Coupling of the Benzylpiperidine and Purine-Imidazole Units: This step typically involves nucleophilic substitution reactions under anhydrous conditions to ensure the integrity of the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-[2-(4-Benzylpiperidin-1-yl)ethyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using hydrogenation or other reducing agents to modify the functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents onto the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) is often used for reduction.
Substitution: Reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA) can be used for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
6-[2-(4-Benzylpiperidin-1-yl)ethyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: This compound may serve as a probe to study biological pathways and interactions.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6-[2-(4-Benzylpiperidin-1-yl)ethyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione involves its interaction with specific molecular targets, such as receptors or enzymes. The benzylpiperidine moiety may interact with neurotransmitter receptors, while the purine-imidazole core could inhibit certain enzymes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-4-piperidone: Used as a building block in medicinal chemistry.
Spiropiperidine Iminohydantoin: Aspartyl protease inhibitors.
Uniqueness
6-[2-(4-Benzylpiperidin-1-yl)ethyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione is unique due to its fused purine-imidazole ring system combined with a benzylpiperidine moiety, which may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
IUPAC Name |
6-[2-(4-benzylpiperidin-1-yl)ethyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N6O2/c1-16-15-29-19-20(26(2)23(31)25-21(19)30)24-22(29)28(16)13-12-27-10-8-18(9-11-27)14-17-6-4-3-5-7-17/h3-7,15,18H,8-14H2,1-2H3,(H,25,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFGMUZJPZQLCEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCN4CCC(CC4)CC5=CC=CC=C5)N(C(=O)NC3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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